(2-Fluorophenyl)glycine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMMIUFKFKTOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Fluorophenyl)glycine HCl: An In-depth Technical Guide for Drug Discovery Professionals

Abstract

(2-Fluorophenyl)glycine hydrochloride (HCl) is a pivotal non-proteinogenic amino acid analogue in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the ortho-position of the phenyl ring imparts unique stereoelectronic properties, making it a highly sought-after building block in the design of novel therapeutics. This guide offers a comprehensive technical overview of its chemical properties, structure, synthesis, and applications. It is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed experimental approaches to effectively harness the potential of this versatile molecule.

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance pharmacological profiles.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly modulate a compound's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2]

(2-Fluorophenyl)glycine, particularly as its stable hydrochloride salt, serves as a valuable chiral building block. The ortho-fluoro substituent creates a unique electronic and steric environment that can be exploited to fine-tune the interactions of a drug candidate with its target, potentially leading to improved potency and selectivity. This guide will provide a deep dive into the essential technical aspects of (2-Fluorophenyl)glycine HCl.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in a research and development setting.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClFNO₂ | [3] |

| Molecular Weight | 205.61 g/mol | [3] |

| CAS Number | 709665-70-3 | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 290 °C (subl.) | [5] |

| Solubility | Highly soluble in water | [4] |

Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility of the parent amino acid, a critical factor for its utility in various synthetic and biological protocols.[4] The high melting point with sublimation is an important consideration for material handling and process chemistry.[5]

Structural and Spectroscopic Details

The precise three-dimensional arrangement of (2-Fluorophenyl)glycine is fundamental to its role as a chiral precursor.

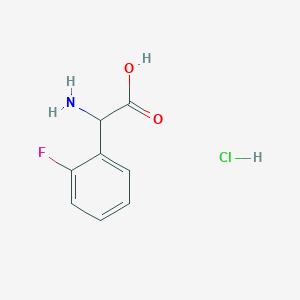

Caption: 2D representation of this compound.[3]

A suite of spectroscopic techniques is employed for the unambiguous identification and quality control of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons, the alpha-proton, and the amine protons. The coupling patterns of the aromatic protons are diagnostic and influenced by the fluorine substituent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct resonances for each carbon atom, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H, ammonium N-H, and carbonyl C=O stretching vibrations, as well as the C-F bond.

-

Mass Spectrometry (MS): Mass spectrometry is utilized to confirm the molecular weight of the compound.

Trustworthiness through Self-Validation: The collective data from these spectroscopic methods forms a self-validating system for structural confirmation and purity assessment. Any significant deviation from expected spectra would indicate the presence of impurities or structural incorrectness, necessitating further investigation.

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (2-Fluorophenyl)glycine is a critical aspect of its application in asymmetric synthesis. A common route is the Strecker synthesis, followed by chiral resolution.

Synthetic Workflow: The Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids, involving the reaction of an aldehyde, an amine source, and a cyanide source.

Caption: Simplified Strecker synthesis pathway for this compound.

Experimental Protocol: Chiral Resolution

The racemic mixture obtained from the Strecker synthesis must be resolved to yield the individual enantiomers. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.

Protocol: Diastereomeric Salt Resolution

-

Dissolution: Dissolve the racemic (2-Fluorophenyl)glycine in a suitable solvent (e.g., methanol, ethanol).

-

Addition of Resolving Agent: Add a stoichiometric amount of a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid.[6]

-

Diastereomeric Salt Crystallization: Allow the solution to cool, promoting the crystallization of one diastereomeric salt.

-

Expertise & Experience: The choice of solvent and the cooling profile are critical for achieving high diastereomeric excess. Seeding the solution can aid in selective crystallization.

-

-

Isolation: Isolate the crystallized diastereomer by filtration.

-

Liberation of the Free Amino Acid: Treat the isolated salt with a base to neutralize the resolving agent and release the enantiomerically enriched amino acid.

-

HCl Salt Formation: Dissolve the free amino acid and add hydrochloric acid to precipitate the desired enantiomer of this compound.[7]

-

Purity and Enantiomeric Excess (e.e.) Determination: The final product's purity and e.e. should be rigorously assessed using chiral High-Performance Liquid Chromatography (HPLC).[6]

Authoritative Grounding: The principles of chiral resolution via diastereomeric salt formation are a cornerstone of organic chemistry. For further reading on resolution strategies, consult established texts on stereochemistry and asymmetric synthesis.

Key Applications in Drug Discovery

This compound is a versatile building block with broad applications in medicinal chemistry.

Peptidomimetics and Peptide Modification

Incorporation of (2-Fluorophenyl)glycine into peptide sequences can enhance their proteolytic stability and modulate their conformational properties.[8] The fluorinated phenyl ring can also participate in unique binding interactions with protein targets.

Synthesis of Bioactive Small Molecules

This amino acid is a key component in the synthesis of various small molecule drug candidates, including enzyme inhibitors and receptor modulators.[9] Its use has been noted in the development of therapeutics for a range of diseases.

Chiral Ligands for Asymmetric Catalysis

The enantiomerically pure forms of (2-Fluorophenyl)glycine are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[6]

Caption: Primary applications of this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[10][11] The material should be used in a well-ventilated area or under a chemical fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion and Future Directions

This compound remains a highly relevant and valuable building block for the drug discovery community. Its unique structural and electronic features provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological properties. As our understanding of fluorine's role in molecular recognition and drug metabolism deepens, the innovative applications of this and other fluorinated amino acids are poised to expand further, driving the development of the next generation of medicines.

References

- US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents. (n.d.).

-

Glycine | C2H5NO2 | CID 750 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

This compound | C8H9ClFNO2 | CID 86810430 - PubChem. (n.d.). Retrieved from [Link]

- CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents. (n.d.).

-

Safety Data Sheet: Glycine - Carl ROTH. (n.d.). Retrieved from [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (n.d.). Retrieved from [Link]

-

Glycine Hydrochloride Solution - Safety data sheet. (2025, April 10). Retrieved from [Link]

-

Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Patsnap Eureka. (2012, October 10). Retrieved from [Link]

-

Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - ResearchGate. (2025, August 10). Retrieved from [Link]

- EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents. (n.d.).

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - PubMed. (2023, September 15). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. (2-FLUOROPHENYL)GLYCINE | 2343-27-3 [chemicalbook.com]

- 6. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 7. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

(2-Fluorophenyl)glycine HCl CAS number and molecular weight

An In-Depth Technical Guide to (2-Fluorophenyl)glycine HCl: A Cornerstone for Modern Drug Development

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic profiles has led researchers to explore beyond the canonical 20 proteinogenic amino acids. Unnatural amino acids (UAAs) have emerged as indispensable tools, offering structural diversity and functional versatility that enable the design of novel therapeutics.[1] Among these, fluorinated amino acids (FAAs) represent a particularly powerful class of building blocks.[2][3]

The strategic incorporation of fluorine, the most electronegative element, into an amino acid scaffold can profoundly alter a molecule's physicochemical properties. This modification can lead to enhanced metabolic stability due to the strength of the C-F bond, improved binding affinity with target proteins, and modulated lipophilicity, which influences membrane permeability and overall pharmacokinetics.[4][5] (2-Fluorophenyl)glycine, a synthetic amino acid, exemplifies this principle. As its hydrochloride salt, it serves as a stable, ready-to-use building block for incorporation into peptide chains and other complex molecular architectures, making it a valuable asset for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its properties, synthesis, and core applications.

Physicochemical and Structural Data

All quantitative data for this compound is summarized in the table below for clear reference.

| Property | Value | Source(s) |

| CAS Number | 709665-70-3 | [6] |

| Molecular Formula | C₈H₉ClFNO₂ | [4][6] |

| Molecular Weight | 205.61 g/mol | [2][4] |

| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | [4] |

| Synonyms | 2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride | [4] |

| Appearance | White to off-white crystalline powder (Typical) | |

| Solubility | Soluble in water, methanol |

Synthesis Pathway: The Strecker Reaction

The synthesis of α-amino acids like (2-Fluorophenyl)glycine is often achieved via the Strecker synthesis, a robust method that builds the amino acid backbone from an aldehyde, ammonia, and cyanide. The causality is straightforward: the aldehyde (2-fluorobenzaldehyde) reacts with ammonia to form an imine, which is then attacked by a cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid, completing the amino acid structure.

The diagram below illustrates a typical workflow for the synthesis of the parent amino acid. The final hydrochloride salt is obtained by treating the free amino acid with hydrochloric acid.

Detailed Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS

This protocol describes a self-validating system for incorporating a single residue of Fmoc-protected (2-Fluorophenyl)glycine onto a resin-bound peptide chain. The success of each step is typically confirmed by a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion before proceeding.

Materials:

-

Rink Amide resin pre-loaded with the C-terminal amino acid.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Piperidine.

-

Fmoc-D/L-(2-fluorophenyl)glycine.

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

N,N-Diisopropylethylamine (DIEA).

-

Dichloromethane (DCM) and Isopropanol (IPA) for washing.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Methodology:

-

Resin Swelling (System Preparation):

-

Action: Place the peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel. Add DMF to cover the resin and agitate for 30 minutes. Drain the DMF.

-

Causality: Swelling the polystyrene resin is critical. It opens up the polymer matrix, ensuring that reagents have full access to the reactive sites on the growing peptide chain. An un-swollen resin leads to incomplete reactions and truncated sequences.

-

-

Fmoc Deprotection (N-Terminus Activation):

-

Action: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for another 10 minutes.

-

Causality: The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group. [7]Piperidine, a secondary amine base, efficiently removes it via a β-elimination mechanism, exposing a free primary amine on the N-terminus of the peptide, which is essential for the subsequent coupling step. Two treatments ensure complete deprotection.

-

-

Washing (Reagent Removal):

-

Action: Wash the resin extensively with DMF (5-6 times) to completely remove all residual piperidine and the Fmoc-adduct. A final wash with IPA and DCM can aid in this process.

-

Causality: This is a critical self-validating step. Any remaining piperidine will neutralize the carboxylic acid of the incoming amino acid, preventing the coupling reaction from occurring. Thorough washing ensures the system is primed for efficient peptide bond formation.

-

-

Amino Acid Coupling (Peptide Bond Formation):

-

Action: In a separate vial, dissolve Fmoc-(2-fluorophenyl)glycine (4 eq.), HBTU (3.9 eq.), and DIEA (8 eq.) in DMF. Add this activation mixture to the resin. Agitate at room temperature for 1-2 hours.

-

Causality: The carboxylic acid of the amino acid must be "activated" to react with the N-terminal amine. HBTU is a highly efficient coupling reagent that forms a reactive ester intermediate. DIEA acts as a non-nucleophilic base to facilitate the activation and neutralize any protonated species without interfering with the coupling. The electronegativity of the fluorine substituent on the phenyl ring can sometimes slow coupling, necessitating robust activation conditions. [2]

-

-

Final Wash (Purification):

-

Action: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times).

-

Causality: This removes all unreacted activated amino acid and coupling byproducts, ensuring the peptide-resin is clean and ready for the next cycle of deprotection and coupling.

-

This cycle is repeated for each amino acid in the desired sequence. Upon completion of the synthesis, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA. The crude peptide is then precipitated in cold ether and purified by reverse-phase HPLC.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its strategic use allows medicinal chemists to fine-tune the properties of peptide-based therapeutics, addressing key challenges such as metabolic instability and poor bioavailability. []The robust and well-understood protocols for its incorporation, primarily via SPPS, make it an accessible and reliable building block for both academic research and industrial drug development. As the demand for more sophisticated and effective peptide drugs continues to grow, the importance of specialized reagents like this compound will undoubtedly increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. Available from: [Link]

-

Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available from: [Link]

-

Picois, N., Boutahri, Y., Milbeo, P., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available from: [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

-

Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available from: [Link]

-

Reddy, K. S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Available from: [Link]

-

Wang, Z., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Available from: [Link]

-

Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available from: [Link]

-

O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available from: [Link]

- Google Patents. (2017). EP3153498A1 - N-substituted phenyl glycine preparation method.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

Navigating the Nomenclature of a Key Pharmaceutical Intermediate: A Technical Guide to 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, precision in identifying chemical entities is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, procurement, and experimental replication. This guide provides a comprehensive overview of the synonyms, identifiers, and stereochemical distinctions for the versatile building block, 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride. This compound and its enantiopure forms are of significant interest as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the nuances of its nomenclature is crucial for seamless research and collaboration.

The Importance of Stereochemistry

2-amino-2-(2-fluorophenyl)acetic acid possesses a chiral center at the alpha-carbon, leading to the existence of two enantiomers, (S) and (R), in addition to the racemic mixture. The biological activity of a final drug product can be highly dependent on the stereochemistry of its intermediates. Therefore, it is critical to distinguish between the racemic form and the individual enantiomers. This guide will clearly delineate the nomenclature and identifiers for each of these forms.

Nomenclature and Chemical Identifiers

The following sections detail the various names and identifiers associated with 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride, categorized by its stereochemical form.

Racemic 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride (DL-form)

This form is a 1:1 mixture of the (S) and (R) enantiomers.

-

Systematic (IUPAC) Name: 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride

-

Common Synonyms:

-

(2-Fluorophenyl)glycine hydrochloride[1]

-

2-Fluoro-DL-alpha-Phenylglycine hydrochloride

-

-

CAS Number: 709665-70-3[1]

(S)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride

The (S)-enantiomer is often a key building block in the synthesis of specific chiral drugs.

-

Systematic (IUPAC) Name: (2S)-amino(2-fluorophenyl)ethanoic acid hydrochloride

-

Common Synonyms: (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride[2]

-

CAS Number: 2829279-60-7[2]

(R)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride

While the hydrochloride salt of the (R)-enantiomer is commercially available and used in research, a specific, dedicated CAS number for this salt was not prominently found in public databases at the time of this writing. Researchers are advised to verify the CAS number with their specific supplier. The related free acid, (R)-2-Amino-2-(2-fluorophenyl)acetic acid, has the CAS number 138751-03-8.

Summary of Key Identifiers

For rapid reference and comparison, the following table summarizes the critical identifiers for the racemic and (S)-enantiomeric forms of 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride.

| Identifier | Racemic (DL-form) | (S)-Enantiomer |

| Primary Name | 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride | (S)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride |

| CAS Number | 709665-70-3[1] | 2829279-60-7[2] |

| PubChem CID | 86810430 | Not explicitly found for the hydrochloride salt |

| InChI | 1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | 1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |

| InChIKey | OHMMIUFKFKTOOW-UHFFFAOYSA-N | OHMMIUFKFKTOOW-FJXQXJEOSA-N |

| SMILES | C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | O=C(O)C1=CC=CC=C1F.[H]Cl[2] |

| Molecular Formula | C8H9ClFNO2[1] | C8H9ClFNO2[2] |

Brand and Developmental Names

A comprehensive search of scientific literature and chemical databases did not reveal any widely recognized brand names or developmental codes specifically for 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride itself. This is consistent with its primary role as a versatile, non-proprietary building block for further chemical synthesis.

Visualizing the Nomenclature Relationships

The following diagram illustrates the relationship between the parent compound and its various identified forms.

Caption: Relationships between the parent compound and its hydrochloride salt forms.

Experimental Protocols

The accurate identification of 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride and its stereoisomers is critical for reproducible experimental outcomes. Below are generalized, self-validating protocols for the characterization of this compound.

Protocol 1: Confirmation of Structure and Purity by NMR and LC-MS

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. For LC-MS, prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration (e.g., 1-10 µg/mL) with the mobile phase.

-

¹H and ¹⁹F NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to confirm the presence of aromatic and aliphatic protons consistent with the structure.

-

Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

-

Causality: The unique chemical shifts and coupling patterns in both spectra provide a fingerprint of the molecule, confirming its core structure.

-

-

LC-MS Analysis:

-

Inject the sample onto a suitable HPLC column (e.g., C18) with an appropriate mobile phase gradient.

-

Monitor the elution of the compound using a UV detector and a mass spectrometer.

-

Self-Validation: The mass spectrometer should detect a molecular ion corresponding to the protonated free base ([M+H]⁺) of the compound. The HPLC purity can be determined from the integrated peak area at a suitable wavelength.

-

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

-

Column Selection: Choose a chiral stationary phase (CSP) capable of resolving the enantiomers of 2-amino-2-(2-fluorophenyl)acetic acid. Common CSPs include those based on cyclodextrins or polysaccharide derivatives.

-

Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol with a small amount of an acidic or basic modifier) to achieve baseline separation of the (S) and (R) enantiomers.

-

Analysis:

-

Inject a solution of the racemic standard to determine the retention times of the (S) and (R) peaks.

-

Inject the sample of interest and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.

-

Trustworthiness: This protocol is self-validating through the use of a racemic standard to confirm peak identity and resolution, ensuring the accurate quantification of enantiomeric purity.

-

Conclusion

A thorough understanding of the nomenclature and chemical identifiers for 2-amino-2-(2-fluorophenyl)acetic acid hydrochloride and its stereoisomers is essential for researchers and drug development professionals. By using the precise CAS numbers and synonyms outlined in this guide, scientists can ensure the accuracy of their work, facilitate clear communication, and contribute to the efficient development of novel therapeutics. The provided protocols offer a framework for the unambiguous characterization of this important pharmaceutical intermediate.

References

-

Lead Sciences. (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride. [Link]

-

PubChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Physical and Chemical Properties of (2-Fluorophenyl)glycine HCl

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of (2-Fluorophenyl)glycine HCl (CAS: 709665-70-3), a fluorinated non-proteinogenic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's physicochemical properties, reactivity, and metabolic profile, making it a valuable building block for novel therapeutics. This document details the compound's structural and physicochemical characteristics, presents validated analytical protocols for its characterization, discusses its chemical reactivity and stability, and contextualizes its application within modern drug discovery programs.

Chemical Identity and Structural Framework

This compound is the hydrochloride salt of 2-amino-2-(2-fluorophenyl)acetic acid. As a chiral alpha-amino acid, it exists as a racemic mixture unless resolved into its individual enantiomers. The presence of the ortho-fluorine substituent is critical, as its high electronegativity imparts unique electronic and steric properties compared to its non-fluorinated parent, phenylglycine.

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | [1] |

| Synonyms | 2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride | [1][2] |

| CAS Number | 709665-70-3 | [2] |

| Molecular Formula | C₈H₉ClFNO₂ | [1] |

| Molecular Weight | 205.61 g/mol | [1] |

| Parent Compound | 2-Fluoro-DL-phenylglycine (CAS: 84145-28-8) | [1][3] |

| Component Compounds | Hydrochloric Acid, 2-Fluoro-DL-phenylglycine | [1] |

Chemical Structure:

Structure of (2-Fluorophenyl)glycine Hydrochloride

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine significantly modulates the intrinsic properties of the phenylglycine scaffold. Understanding these shifts is paramount for predicting solubility, ionization state at physiological pH, and interaction with biological targets.

| Property | Observation & Scientific Rationale |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Data for the HCl salt is not widely published. The parent free amino acid, (2-Fluorophenyl)glycine, is reported to sublime at approximately 290 °C.[4] The hydrochloride salt is expected to have a distinct, sharp melting or decomposition point, characteristic of ionic crystalline solids. |

| Solubility | Expected Profile: High solubility in water; moderate solubility in polar protic solvents (e.g., methanol, ethanol); poor solubility in nonpolar aprotic solvents (e.g., hexanes, diethyl ether). Causality: As a hydrochloride salt, the compound is ionic. In aqueous media, it readily dissociates, leading to strong ion-dipole interactions with water molecules, which drives its solubility. |

| Acidity (pKa) | Expected Values: Two pKa values corresponding to the carboxylic acid and the ammonium group. While experimental data is sparse, we can infer the electronic effects. • pKa₁ (-COOH): Expected to be < 2.34 . The parent glycine has a pKa₁ of ~2.34.[5][6] The ortho-fluorophenyl group is strongly electron-withdrawing via the inductive effect. This stabilizes the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa). • pKa₂ (-NH₃⁺): Expected to be < 9.60 . Glycine's pKa₂ is ~9.60.[5][6] The same electron-withdrawing effect reduces the electron density on the nitrogen atom, making the amine less basic. Consequently, its conjugate acid (the ammonium group) becomes a stronger acid, resulting in a lower pKa. |

Analytical Characterization: Protocols and Interpretation

Accurate characterization is essential for confirming identity, purity, and stability. The following section provides not just the methods, but the rationale behind the chosen analytical strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unambiguous structural confirmation and verification of the fluorophenyl substitution pattern.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (approx. 7.0-8.0 ppm): A complex series of multiplets for the four aromatic protons. The splitting patterns will be complicated by both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

Alpha-Proton (α-H): A singlet or slightly split signal (due to long-range coupling) typically found between 5.0-5.5 ppm. Its chemical shift is significantly downfield due to the adjacent electron-withdrawing ammonium and carboxyl groups.

-

Amine Protons (-NH₃⁺): A broad singlet, often around 8.5-9.5 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 168-172 ppm range.

-

Aromatic Carbons: Six distinct signals, with the carbon directly bonded to fluorine (C-F) exhibiting a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Alpha-Carbon (α-C): A signal in the 55-60 ppm range.[7]

-

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable NH and OH protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Ensure proper referencing to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals to confirm proton ratios.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the parent compound.

Rationale for Method Selection: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids. Analysis is performed in positive ion mode to detect the protonated parent molecule. A key consideration is the presence of HCl; chloride ions can cause signal suppression and form adducts.[8] Therefore, the analytical method must be designed to mitigate this interference.

Expected Result: The primary ion observed will be the protonated free amino acid, [C₈H₈FNO₂ + H]⁺, with a calculated m/z of 170.06 .

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in 50:50 water/acetonitrile. Dilute to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

-

LC Conditions (for desalting):

-

Column: A short C18 column (e.g., 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Method: A rapid injection and wash step to remove salts, followed by elution of the analyte. The use of formic acid provides the necessary protons for ionization while being volatile and MS-compatible.

-

-

MS Conditions (Positive ESI Mode):

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Source Temperature: 120-150 °C.

-

Scan Range: m/z 50-500.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and resolve it from potential impurities.

Rationale for Method Selection: As a highly polar and ionic compound, this compound is poorly retained on traditional reversed-phase (C18) columns. Hydrophilic Interaction Chromatography (HILIC) is an ideal alternative. HILIC utilizes a polar stationary phase and a high organic mobile phase, which effectively retains polar analytes.[9]

Protocol: HILIC-UV Purity Assessment

-

Instrumentation: HPLC system with a UV detector.

-

Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm and 254 nm.

-

Sample Preparation: Dissolve sample in 50:50 acetonitrile/water at 0.5 mg/mL.

Workflow: HPLC Purity Analysis

Caption: Key reactive sites of this compound.

Significance in Medicinal Chemistry and Drug Development

Fluorine has become an indispensable element in modern drug design. [10]The inclusion of this compound in a drug discovery campaign is a strategic choice aimed at leveraging the "fluorine effect" to optimize a lead compound.

-

Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability. [10]2. Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and improve absorption. This effect is carefully balanced to maintain adequate aqueous solubility.

-

Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar C-F···C=O) with protein targets, potentially increasing binding affinity and potency.

-

Conformational Control: The steric bulk and electronic nature of the ortho-fluorine substituent can restrict the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation.

The use of fluorinated building blocks like this one has been instrumental in developing drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases. [11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be universally available, data from analogous compounds like other substituted phenylglycines provide guidance.

-

General Hazards: May cause skin and serious eye irritation. [12]May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves. [13] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

-

First Aid Measures:

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information for RSC Advances. [Link]

- Google Patents. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine.

- Anonymous. Fluorine in drug discovery: Role, design and case studies. (Source document not publicly available).

-

SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

-

HIMEDIA. Material Safety Data Sheet for 2-Chloro phenyl glycine. [Link]

-

SpectraBase. DL-2-(o-fluorophenyl)glycine NMR. [Link]

- Google Patents. CN101864464B - Chemical-enzyme method for preparing (S)

-

PubChem. Glycine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

-

PubMed. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

-

ResearchGate. Is the pH 2 Glycine HCl Buffer mass spectrometry compatible? [Link]

-

Journal of Pharmaceutical Practice and Service. Determination of glycine in human thrombin by HPLC. [Link]

-

Pearson. Glycine has pKa values of 2.34 and 9.60. [Link]

-

University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Glycine. [Link]

-

Royal Society of Chemistry. Determining the pKa's of glycine. [Link]

-

International Journal of Pharmaceutical and Clinical Research. Analysis of amino acids by high performance liquid chromatography. [Link]

Sources

- 1. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Fluorophenyl)glycine hydrochloride | 709665-70-3 [sigmaaldrich.com]

- 3. 84145-28-8 Cas No. | (2-Fluorophenyl)glycine | Matrix Scientific [matrixscientific.com]

- 4. (2-FLUOROPHENYL)GLYCINE | 2343-27-3 [chemicalbook.com]

- 5. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. himediadownloads.com [himediadownloads.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to (2-Fluorophenyl)glycine HCl: Sourcing, Quality Verification, and Application

Executive Summary

(2-Fluorophenyl)glycine, particularly as its hydrochloride salt, is a non-canonical amino acid of significant interest in modern drug discovery and peptide engineering. Its unique stereoelectronic properties, conferred by the fluorine substituent on the phenyl ring, offer medicinal chemists a powerful tool to modulate the potency, selectivity, metabolic stability, and pharmacokinetic profiles of bioactive molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the commercial landscape of (2-Fluorophenyl)glycine HCl. It details critical aspects of supplier vetting, in-house quality verification with practical, step-by-step analytical protocols, and explores its diverse applications, supported by scientific literature. The objective is to empower scientists with the necessary knowledge to confidently source, validate, and effectively utilize this valuable synthetic building block in their research endeavors.

Introduction: The Strategic Value of Fluorinated Amino Acids

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pKa, conformation, lipophilicity, and metabolic stability. Non-canonical amino acids (ncAAs) bearing fluorine, such as this compound, are pivotal building blocks in this context. They allow for the precise installation of fluorine at specific positions within a peptide or small molecule, enabling the fine-tuning of its biological activity and drug-like properties. (2-Fluorophenyl)glycine, an isomer of fluorophenylglycine, is particularly interesting as the ortho-fluoro substitution can impose unique conformational constraints and electronic effects compared to its meta and para counterparts, influencing binding interactions with biological targets.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for developing appropriate analytical methods.

| Property | Value | Source(s) |

| CAS Number | 709665-70-3 | [1][2] |

| Molecular Formula | C₈H₉ClFNO₂ | [1][2] |

| Molecular Weight | 205.61 g/mol | [2][3] |

| Appearance | Typically a white to off-white solid/powder | General |

| Purity (Typical) | ≥95% to ≥98% | [1] |

| Solubility | Soluble in water | General |

The Commercial Landscape: Sourcing and Supplier Evaluation

This compound is available from a range of chemical suppliers, from large global distributors to more specialized niche manufacturers. The choice of supplier is a critical first step that can significantly impact the quality and reproducibility of research.

Representative Commercial Suppliers

The following table lists some of the commercial suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market. Researchers should always conduct their own due diligence.

| Supplier | Typical Purity Offered | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Milligrams to grams | A major, reputable supplier with extensive technical documentation.[1] |

| Combi-Blocks | ≥95% | Grams to bulk | Specializes in building blocks for combinatorial chemistry. |

| US Biological | Highly Purified | Milligrams to grams | Focuses on biochemicals and life science reagents.[3] |

| BLD Pharm | ≥98% | Grams to kilograms | Offers a range of purities and scales.[4] |

| Indofine Chemical Co. | 97% | Grams | Supplier of natural products and fine chemicals.[5] |

The Critical Role of Supplier Documentation: Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a formal document from the supplier that certifies the quality and purity of a specific batch of a chemical. It is a crucial document for ensuring the identity and quality of the starting material. Researchers must demand and critically evaluate the CoA for every batch of this compound.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: This is typically confirmed by ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the structure of this compound.

-

Purity Assessment: The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC). The CoA should state the purity as a percentage (e.g., >98%).

-

Enantiomeric Purity/Excess (if applicable): Since (2-Fluorophenyl)glycine is chiral, if a specific enantiomer (e.g., L- or D-) is purchased, the CoA must specify the enantiomeric excess (e.e.) or purity, typically determined by chiral HPLC.

-

Residual Solvents: The CoA may list residual solvents from the synthesis and purification process, often determined by Gas Chromatography (GC).

-

Water Content: Usually determined by Karl Fischer titration.

-

Lot Number and Date of Analysis: Essential for traceability.

In-House Quality Verification: A Practical Guide for the Bench Scientist

While a supplier's CoA is essential, it is best practice in a research and development setting to perform independent verification of the identity and purity of critical starting materials. This "trust but verify" approach mitigates the risk of using substandard materials, which can compromise experimental results and lead to significant delays.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and rapid technique to confirm the chemical structure of a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a unique fingerprint of the molecule. For this compound, we expect to see signals corresponding to the aromatic protons, the alpha-proton, and the amine protons.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or DMSO-d₆, in a standard 5 mm NMR tube. D₂O is often preferred for its ability to exchange with the acidic protons (amine and carboxylic acid), simplifying the spectrum.

-

If D₂O is used, the NH₃⁺ and COOH protons will exchange with deuterium and will not be observed.

-

-

Instrument Setup (Example on a 400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution.

-

Acquire a standard 1D proton spectrum. Typical parameters might include:

-

Pulse program: zg30 or equivalent

-

Number of scans: 8-16

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 2 seconds

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum. If using D₂O, the residual HDO peak can be set to ~4.79 ppm.

-

Integrate the peaks.

-

Expected ¹H NMR Spectrum (in D₂O, chemical shifts are approximate):

-

~7.2-7.8 ppm (multiplets, 4H): Signals corresponding to the four protons on the fluorophenyl ring. The fluorine coupling will lead to complex splitting patterns.

-

~5.3 ppm (singlet, 1H): The alpha-proton (α-H). This signal is a singlet as adjacent protons are on the nitrogen (exchanged with D₂O) and the quaternary aromatic carbon.

-

-

Compare the obtained spectrum with a reference spectrum if available, or with the expected pattern based on the structure. The presence of significant unexpected peaks may indicate impurities.

-

Protocol 2: Purity Assessment by Reversed-Phase HPLC-UV

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity. A UV detector is suitable as the phenyl ring in this compound is a chromophore. A stability-indicating method can separate the main compound from potential impurities and degradation products.

Step-by-Step Methodology:

-

Sample and Mobile Phase Preparation:

-

Sample: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Filter and degas all mobile phases before use.

-

-

Chromatographic Conditions (Example Method):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

This method provides the percentage of the main peak relative to other UV-active impurities. It should be noted that this does not account for non-UV-active impurities.

-

Chiral Purity Assessment

For applications where a specific enantiomer is required, enantiomeric purity must be determined using a chiral HPLC method. This typically involves a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Common CSPs for amino acid derivatives include those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), or polysaccharide derivatives.[6] Method development often involves screening different chiral columns and mobile phase compositions (normal phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomers.

Applications in Drug Discovery and Peptide Synthesis

The true value of (2-Fluorophenyl)glycine lies in its application as a strategic building block to create novel therapeutics with improved properties.

-

Peptide and Peptidomimetic Design: Incorporation of (2-Fluorophenyl)glycine into peptide sequences can enhance their stability against proteolytic degradation. The fluorine atom can also modulate the conformation of the peptide backbone, potentially leading to increased receptor binding affinity and selectivity. The unique electronic nature of the fluorinated ring can alter hydrogen bonding networks and other non-covalent interactions at the target's binding site.

-

Small Molecule Synthesis: As a chiral building block, it is used in the asymmetric synthesis of complex small molecules. The fluorophenyl moiety can serve as a key pharmacophore, interacting with specific pockets in target proteins. The strategic placement of fluorine can block sites of metabolism, thereby increasing the drug's half-life.

-

¹⁹F NMR Probe: The presence of the fluorine atom allows for the use of ¹⁹F NMR spectroscopy to study protein-ligand interactions.[7] Since fluorine is absent in biological systems, the ¹⁹F NMR signal is background-free, providing a sensitive probe to monitor binding events, conformational changes, and drug-target engagement in complex biological media.

While specific blockbuster drugs containing the (2-Fluorophenyl)glycine moiety are not prominently listed, the broader class of fluorinated amino acids is integral to numerous compounds in clinical and preclinical development across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[8][9]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize adherence to safety protocols. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for modern chemical and pharmaceutical research. Its successful application hinges on sourcing high-quality material and rigorously verifying its identity and purity. By understanding the commercial supplier landscape, critically evaluating documentation, and implementing practical in-house quality control measures, researchers can ensure the integrity of their starting materials. The strategic incorporation of this fluorinated amino acid offers a proven pathway to modulate the properties of peptides and small molecules, ultimately contributing to the discovery and development of next-generation therapeutics.

References

-

(2-fluorophenyl)glycine suppliers USA. Chemicals.co.uk. [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

-

4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed. [Link]

-

Analyses of amino acids, Enantiomeric purity. Iris Biotech. [Link]

-

Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

-

This compound. PubChem. [Link]

-

DL-2-(o-fluorophenyl)glycine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. [Link]

-

(2-FLUOROPHENYL)GLYCINE | 84145-28-8. INDOFINE Chemical Company. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Human Metabolome Database. [Link]

- N-substituted phenyl glycine preparation method.

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Glycine: What is it and where is it used?. Drugs.com. [Link]

-

Material Safety Data Sheet - 2-Chloro phenyl glycine. HIMEDIA. [Link]

-

Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies. ACS Publications. [Link]

-

Filtering signals in Aβ. 1 H NMR spectroscopy of glycine residues in... ResearchGate. [Link]

-

DL 2-Chlorophenyl Glycine 99% - Clopidogrel Intermediate (98% Purity). IndiaMART. [Link]

-

N,N′-Dimethylethylenediamine, 98% 110-70-3 India. Ottokemi. [Link]

-

Safety Data Sheet - H-Gly-OBzl HCl. AAPPTec. [Link]

-

CAS 110-70-3 suppliers, N,N-Dimethylethylenediamine suppliers. Pharma Info Source. [Link]

-

Certificate of Analysis - Glycine. Kumar Industries. [Link]

-

The Prohibited List. World Anti Doping Agency (WADA). [Link]

-

DL-2-(2-Chlorophenyl)glycine | 141196-64-7. Pharmaffiliates. [Link]

Sources

- 1. (2-Fluorophenyl)glycine hydrochloride | 709665-70-3 [sigmaaldrich.com]

- 2. This compound | C8H9ClFNO2 | CID 86810430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-fluorophenyl)glycine suppliers USA [americanchemicalsuppliers.com]

- 4. (2-Fluorophenyl)glycine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (2-FLUOROPHENYL)GLYCINE | 84145-28-8 | INDOFINE Chemical Company [indofinechemical.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. himediadownloads.com [himediadownloads.com]

An In-Depth Technical Guide to the Spectroscopic Data of (2-Fluorophenyl)glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (2-Fluorophenyl)glycine and its key derivatives, including its methyl ester and N-acetylated form. As crucial building blocks in medicinal chemistry, a thorough understanding of their structural and electronic properties through various spectroscopic techniques is paramount for their effective application in drug design and development. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven expertise.

Introduction: The Significance of (2-Fluorophenyl)glycine in Medicinal Chemistry

(2-Fluorophenyl)glycine is an unnatural amino acid that has garnered significant interest in the pharmaceutical industry. The introduction of a fluorine atom onto the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-positioning of the fluorine atom, in particular, can induce specific conformational preferences that may be advantageous for targeted drug design. Accurate and detailed spectroscopic characterization is the cornerstone of utilizing these derivatives effectively, ensuring structural integrity and providing a foundation for structure-activity relationship (SAR) studies.

Part 1: Spectroscopic Characterization of (2-Fluorophenyl)glycine

(2-Fluorophenyl)glycine serves as the foundational scaffold for a variety of derivatives. Its spectroscopic signature is the baseline against which modifications can be compared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (2-Fluorophenyl)glycine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

The proton NMR spectrum of (2-Fluorophenyl)glycine is characterized by signals from the aromatic ring, the alpha-proton, and the amine protons. The ortho-fluorine substituent introduces complexity through ¹H-¹⁹F coupling.

Table 1: ¹H NMR Spectroscopic Data for (2-Fluorophenyl)glycine in DMSO-d₆.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.02 | dd | J = 12.3, 7.9 |

| Ar-H | 6.95 | t | J = 7.7 |

| Ar-H | 6.63–6.53 | m | - |

| α-CH | 3.85 | s | - |

-

Expertise & Experience: The aromatic region displays a complex multiplet pattern due to the reduced symmetry of the ring and the presence of fluorine. The downfield shift of the aromatic protons is expected due to the electron-withdrawing nature of the carboxylic acid and the fluorine atom. The alpha-proton appears as a singlet in this particular reported spectrum, which might be due to the specific solvent and pH conditions affecting the coupling to the amine protons.[1]

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The carbon directly bonded to the fluorine atom exhibits a large one-bond ¹³C-¹⁹F coupling constant, a hallmark of fluorinated aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (2-Fluorophenyl)glycine.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | ~173 | s | - |

| C-F | ~160 | d | ¹JCF ≈ 245 |

| C-CH | ~125 | d | ²JCF ≈ 20 |

| Ar-C | ~130 | d | ³JCF ≈ 8 |

| Ar-C | ~128 | d | ⁴JCF ≈ 3 |

| Ar-C | ~124 | s | - |

| Ar-C | ~115 | d | ²JCF ≈ 20 |

| α-CH | ~55 | s | - |

-

Expertise & Experience: The chemical shifts are estimated based on data from similar fluorinated aromatic compounds and glycine derivatives. The most notable feature is the large doublet for the carbon bearing the fluorine atom (C-F), a direct consequence of spin-spin coupling. The other aromatic carbons also show smaller couplings to the fluorine atom, which decrease with the number of bonds separating them.

¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.

Table 3: Expected ¹⁹F NMR Spectroscopic Data for (2-Fluorophenyl)glycine.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Ar-F | ~ -110 to -130 | m |

-

Expertise & Experience: The chemical shift of the fluorine atom in fluorinated aromatic compounds is sensitive to the nature and position of other substituents. For a 2-fluorophenyl group, the chemical shift is expected in this range relative to a standard like CFCl₃. The multiplicity will be complex due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for Glycine and Expected for (2-Fluorophenyl)glycine.

| Functional Group | Wavenumber (cm⁻¹) (Glycine) | Expected Wavenumber (cm⁻¹) ((2-Fluorophenyl)glycine) | Vibration Mode |

| N-H | 3428 | ~3400 | Stretching |

| C-H (aromatic) | - | ~3100-3000 | Stretching |

| C=O (carboxylic acid) | 1628 | ~1700 | Stretching |

| C=C (aromatic) | - | ~1600, 1480 | Stretching |

| C-F | - | ~1250 | Stretching |

-

Expertise & Experience: The spectrum will be dominated by the characteristic absorptions of the amino acid functional groups. The N-H and O-H stretching bands may be broad due to hydrogen bonding. The carboxylic acid C=O stretch is a strong, sharp peak. The presence of the fluorophenyl group will introduce C-H and C=C stretching vibrations in the aromatic region, as well as a strong C-F stretching band.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

-

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, (2-Fluorophenyl)glycine is expected to show a molecular ion peak (M⁺). Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the Cα-Cβ bond. The fluorophenyl cation will likely be a prominent fragment.

Part 2: Spectroscopic Characterization of Methyl (2-Fluorophenyl)glycinate

Esterification of the carboxylic acid group to form the methyl ester is a common derivatization. This modification significantly alters the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant change in the NMR spectra upon esterification is the appearance of a signal for the methyl ester group.

Table 5: Expected ¹H and ¹³C NMR Data for Methyl (2-Fluorophenyl)glycinate.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | |||

| Ar-H | 7.5-7.0 | m | Complex pattern due to F-coupling. |

| α-CH | ~4.5 | s | Shifted downfield compared to the acid. |

| O-CH₃ | ~3.7 | s | Characteristic singlet for the methyl ester. |

| ¹³C NMR | |||

| C=O | ~170 | s | Shifted slightly upfield compared to the acid. |

| Ar-C | 160-115 | m | Complex pattern with C-F couplings. |

| α-CH | ~57 | s | |

| O-CH₃ | ~52 | s |

-

Expertise & Experience: The esterification removes the acidic proton, leading to sharper signals in the ¹H NMR spectrum. The α-proton and α-carbon are deshielded due to the electron-withdrawing effect of the ester group. The methyl ester protons and carbon give rise to characteristic singlets around 3.7 and 52 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum will reflect the change from a carboxylic acid to an ester.

-

Key Spectral Change: The broad O-H stretch of the carboxylic acid will disappear, and the C=O stretching frequency will shift to a higher wavenumber (~1740 cm⁻¹), which is characteristic of an ester carbonyl group.

Mass Spectrometry (MS)

The mass spectrum will show a different molecular ion peak corresponding to the increased molecular weight.

-

Expected Fragmentation Pattern: A common fragmentation pathway for methyl esters is the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Part 3: Spectroscopic Characterization of N-Acetyl-(2-Fluorophenyl)glycine

N-acetylation is another common derivatization that modifies the amine group, which has a significant impact on the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the acetyl group introduces new signals and changes the chemical environment of the α-proton.

Table 6: Expected ¹H and ¹³C NMR Data for N-Acetyl-(2-Fluorophenyl)glycine.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H NMR | |||

| N-H | ~8.0 | d | Coupling to the α-proton. |

| Ar-H | 7.5-7.0 | m | Complex pattern. |

| α-CH | ~5.5 | d | Shifted significantly downfield. |

| CO-CH₃ | ~2.0 | s | Characteristic singlet for the acetyl methyl group. |

| ¹³C NMR | |||

| C=O (acid) | ~172 | s | |

| C=O (amide) | ~170 | s | |

| Ar-C | 160-115 | m | Complex pattern with C-F couplings. |

| α-CH | ~55 | s | |

| CO-CH₃ | ~23 | s |

-

Expertise & Experience: The N-H proton of the amide will now appear as a doublet due to coupling with the α-proton, providing clear evidence of the N-acetylation. The α-proton is significantly deshielded and also appears as a doublet. The acetyl methyl group gives a characteristic singlet around 2.0 ppm in the ¹H NMR spectrum and around 23 ppm in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will now show the characteristic absorptions of an amide in addition to the carboxylic acid.

-

Key Spectral Changes: A new, strong C=O stretching band for the amide will appear around 1650 cm⁻¹ (Amide I band). An N-H bending vibration will also be present around 1550 cm⁻¹ (Amide II band).

Mass Spectrometry (MS)

The molecular ion peak will reflect the addition of the acetyl group.

-

Expected Fragmentation Pattern: Fragmentation may involve the loss of the acetyl group, the carboxyl group, and cleavage of the amide bond.

Part 4: Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and spectroscopic analysis of (2-Fluorophenyl)glycine derivatives.

Synthesis

A common route to α-amino acids is the Strecker synthesis.

-

Dissolve 2-fluorobenzaldehyde in a suitable solvent (e.g., methanol).

-

Add an aqueous solution of ammonium chloride and sodium cyanide.

-

Stir the reaction mixture at room temperature for several hours.

-

Acidify the reaction mixture to hydrolyze the intermediate aminonitrile.

-

Neutralize the solution to precipitate the amino acid.

-

Filter, wash, and dry the product.

This can be achieved through Fischer esterification.

-

Suspend (2-Fluorophenyl)glycine in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride.

-

Reflux the reaction mixture for several hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the product from a suitable solvent system.

Acetylation of the amino group can be performed using acetic anhydride.[3]

-

Dissolve (2-Fluorophenyl)glycine in a dilute aqueous base (e.g., NaOH).

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while maintaining the pH with the addition of base.

-

Stir the reaction for a few hours at room temperature.

-

Acidify the solution to precipitate the N-acetylated product.

-

Filter, wash, and dry the product.

Spectroscopic Analysis

-

Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the coupling constants.

-

Prepare a KBr pellet of the solid sample or cast a thin film from a solution.

-

Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer using an appropriate ionization source (e.g., ESI or EI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Identify the molecular ion peak and major fragment ions.

Part 5: Visualization of Key Concepts

Workflow for Synthesis and Characterization

Caption: Effect of the ortho-fluoro substituent on the aromatic region of the ¹H NMR spectrum.

Conclusion

The spectroscopic data of (2-Fluorophenyl)glycine and its derivatives are rich with information that is critical for their application in drug discovery. A multi-technique approach, combining ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, is essential for unambiguous structure determination and for understanding the electronic and steric effects of the fluorine substituent. This guide provides a foundational understanding of the expected spectroscopic features and the experimental considerations for obtaining high-quality data. By leveraging this knowledge, researchers can confidently synthesize and characterize novel (2-Fluorophenyl)glycine-containing molecules for the development of next-generation therapeutics.

References

-

Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - Refubium - Freie Universität Berlin. Available at: [Link]

-

DL-2-(o-fluorophenyl)glycine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. Available at: [Link]

-

FT-IR spectra of (a) pure glycine, (b) F-Gly NPs, (c) F-GlyMTX NPs, and (d) pure MTX. - ResearchGate. Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

-

Methyl 2-(4-amino-2-fluorophenyl)acetate - MySkinRecipes. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Available at: [Link]

-

SUPPLEMENTARY MATERIAL Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals - ResearchGate. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

Methyl 2-amino-2-(2-fluorophenyl)acetate - 楚肽生物科技. Available at: [Link]

-

N-[(4-Fluorophenyl)carbonyl]glycine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

1 H NMR spectrum of L-Leu-Gly-Gly in D 2 O (0.028 mol L-1 ) at 9.4 T,... - ResearchGate. Available at: [Link]

-

bmse000089 Glycine at BMRB. Available at: [Link]

-

Synthesis of 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine, the proposed structure for giganticine - PubMed. Available at: [Link]

-

FT-IR spectra of glycine oligomers - MD Anderson Cancer Center. Available at: [Link]

-

acetylglycine - Organic Syntheses Procedure. Available at: [Link]

-

4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed. Available at: [Link]

-

Glycine, N-acetyl- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen - The Royal Society of Chemistry. Available at: [Link]

-

Glycine, n-acetyl-n-(3-(trifluoromethyl)phenyl)valyl - PubChemLite. Available at: [Link]

-